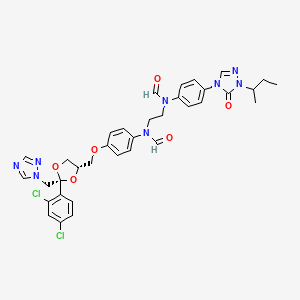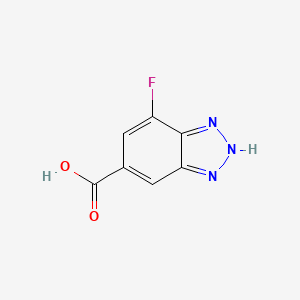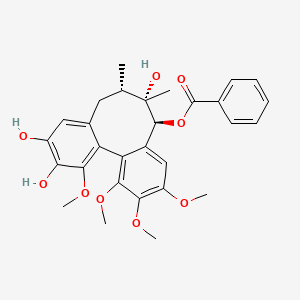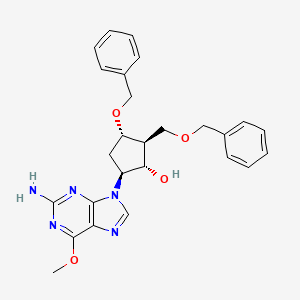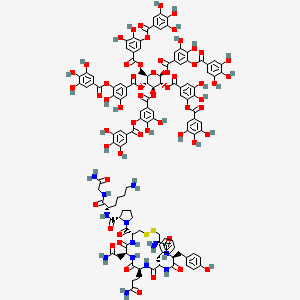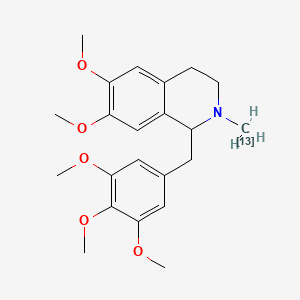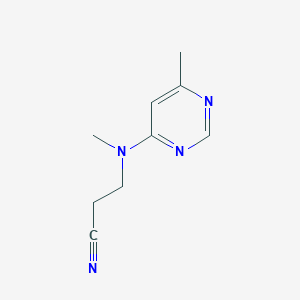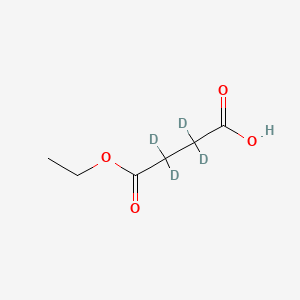
Monoethyl Succinic-2,2,3,3-d4 Acid Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monoethyl Succinic-2,2,3,3-d4 Acid Ester is a deuterated compound, meaning it contains deuterium atoms instead of hydrogen atoms. This compound is used as an intermediate in the synthesis of other deuterated compounds, such as Ethyl-3-bromopropionate-d4. It has a molecular formula of C6H6D4O4 and a molecular weight of 150.17.
準備方法
Synthetic Routes and Reaction Conditions
Monoethyl Succinic-2,2,3,3-d4 Acid Ester can be synthesized through the esterification of Succinic-2,2,3,3-d4 Acid with ethanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction .
化学反応の分析
Types of Reactions
Monoethyl Succinic-2,2,3,3-d4 Acid Ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the ester into a corresponding carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like Grignard reagents or organolithium compounds are often employed.
Major Products Formed
Oxidation: Succinic-2,2,3,3-d4 Acid
Reduction: Monoethyl Succinic-2,2,3,3-d4 Alcohol
Substitution: Various substituted esters depending on the reagents used.
科学的研究の応用
Monoethyl Succinic-2,2,3,3-d4 Acid Ester is widely used in scientific research due to its deuterated nature. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of other deuterated compounds, which are valuable in studying reaction mechanisms and kinetics.
Biology: Utilized in metabolic studies to trace biochemical pathways involving succinic acid.
Medicine: Employed in the development of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Monoethyl Succinic-2,2,3,3-d4 Acid Ester involves its incorporation into biochemical pathways where succinic acid is a key intermediate. The deuterium atoms in the compound can alter the reaction rates and pathways, providing valuable insights into the mechanisms of various biochemical processes .
類似化合物との比較
Similar Compounds
Succinic-2,2,3,3-d4 Acid: A deuterated form of succinic acid used in similar applications.
Ethyl Succinic Acid: A non-deuterated ester with similar chemical properties but different applications.
Uniqueness
Monoethyl Succinic-2,2,3,3-d4 Acid Ester is unique due to its deuterated nature, which makes it particularly useful in studies requiring isotopic labeling. This property allows researchers to trace the compound through various chemical and biological processes, providing insights that are not possible with non-deuterated compounds.
特性
分子式 |
C6H10O4 |
|---|---|
分子量 |
150.17 g/mol |
IUPAC名 |
2,2,3,3-tetradeuterio-4-ethoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8)/i3D2,4D2 |
InChIキー |
LOLKAJARZKDJTD-KHORGVISSA-N |
異性体SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)OCC |
正規SMILES |
CCOC(=O)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


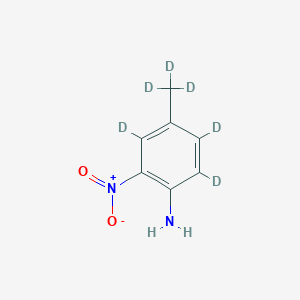
![1-(4-Nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B15295035.png)
![(6-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B15295043.png)
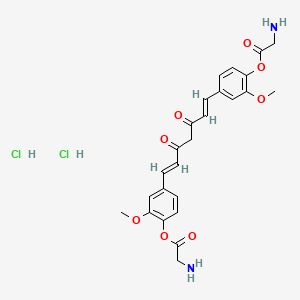
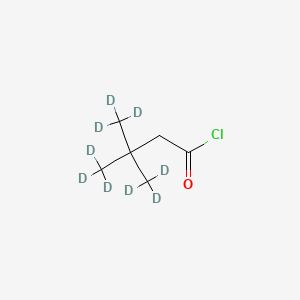
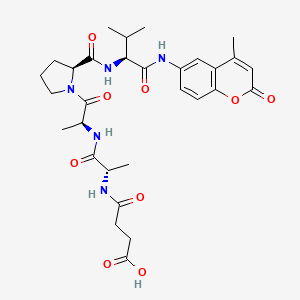
![1-[(3S,3AR,6S,6aR)-6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl]-3-(4-phenoxyphenyl)urea](/img/structure/B15295086.png)
